2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide
Overview
Description
2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. Due to its unique mechanism of action, MPTP has been widely used in the study of Parkinson's disease and other neurological disorders.
Mechanism of Action
MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. MPTP also causes oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
MPTP has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to induce Parkinson's disease-like symptoms in both humans and non-human primates. However, MPTP also has several limitations, including its toxicity, its potential to cause Parkinson's disease in humans, and its limited ability to model the progressive nature of the disease.
Future Directions
There are several future directions for MPTP research, including the development of new therapies for Parkinson's disease, the identification of biomarkers for the disease, and the investigation of the role of environmental toxins in the pathogenesis of the disease. Additionally, there is a need for further research into the mechanisms underlying MPTP-induced neurotoxicity and the development of new animal models for studying the disease.
Scientific Research Applications
MPTP has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates. This makes it a valuable tool for studying the pathogenesis of Parkinson's disease and for developing new therapies for the disease.
properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-phenylsulfanylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-15-12-13-18(24-2)20(14-15)26(22,23)21-17-10-6-7-11-19(17)25-16-8-4-3-5-9-16/h3-14,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPYUSZDBJPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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